molecular formula C9H6O3 B3423420 3-Methylphthalic anhydride CAS No. 30140-42-2

3-Methylphthalic anhydride

Cat. No.: B3423420
CAS No.: 30140-42-2
M. Wt: 162.14 g/mol
InChI Key: TWWAWPHAOPTQEU-UHFFFAOYSA-N
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Description

3-Methylphthalic anhydride is an organic compound with the molecular formula C₉H₆O₃. It is a derivative of phthalic anhydride, characterized by the presence of a methyl group at the third position of the benzene ring. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylphthalic anhydride can be synthesized through several methods. One common method involves the oxidation of 3-methylphthalic acid. The reaction typically requires an oxidizing agent such as potassium permanganate or chromic acid under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of 3-methylphthalic acid. The process involves the use of a catalyst, such as vanadium pentoxide, at elevated temperatures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methylphthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Esterification: Typically involves alcohols and an acid catalyst, such as sulfuric acid, under reflux conditions.

    Amidation: Involves amines and may require a dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Hydrolysis: Requires water and can be catalyzed by acids or bases.

Major Products Formed:

    Esterification: Forms esters such as 3-methylphthalate esters.

    Amidation: Forms amides like 3-methylphthalimide.

    Hydrolysis: Produces 3-methylphthalic acid.

Mechanism of Action

The mechanism of action of 3-methylphthalic anhydride involves its reactivity with nucleophiles due to the presence of the anhydride functional group. This reactivity allows it to form various derivatives through nucleophilic acyl substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Uniqueness: 3-Methylphthalic anhydride is unique due to the position of the methyl group, which influences its reactivity and the types of derivatives it can form. This positional difference can affect the compound’s physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-methyl-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWAWPHAOPTQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063606
Record name 1,3-Isobenzofurandione, 4-methyl-
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Molecular Weight

162.14 g/mol
Source PubChem
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CAS No.

4792-30-7, 30140-42-2
Record name 3-Methylphthalic anhydride
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Record name 4-Methyl-1,3-isobenzofurandione
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Record name 3-Methylphthalic anhydride
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Record name 1,3-Isobenzofurandione, 4-methyl-
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Record name 3-methylphthalic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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